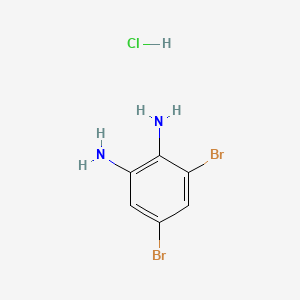
3,5-dibromobenzene-1,2-diamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromobenzene-1,2-diamine Hydrochloride is a chemical compound with the molecular formula C6H8Br2Cl2N2. It is a derivative of benzene, featuring two bromine atoms and two amine groups on the benzene ring, along with a hydrochloride counterion. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products Formed:
Oxidation: The oxidation of 3,5-dibromobenzene-1,2-diamine Hydrochloride can yield various oxidized products, including carboxylic acids and aldehydes.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of different substituted benzene derivatives.
Comparison with Similar Compounds
2,4-Dibromobenzene-1,3-diamine
2,6-Dibromobenzene-1,4-diamine
3,5-Dibromobenzene-1,4-diamine
2,3-Dibromobenzene-1,5-diamine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Biological Activity
3,5-Dibromobenzene-1,2-diamine hydrochloride (DBDA-HCl), with the chemical formula C₆H₆Br₂N₂·HCl and CAS number 75568-11-5, is a compound that has garnered attention for its potential biological activities. This article delves into the mechanisms of action, biological effects, and relevant research findings associated with this compound.
Chemical Structure and Properties
DBDA-HCl is characterized by a benzene ring substituted with two bromine atoms at the 3 and 5 positions and two amino groups at the 1 and 2 positions. This structural configuration contributes to its unique reactivity and biological interactions.
- Molecular Formula : C₆H₆Br₂N₂·HCl
- Appearance : White to light yellow crystalline powder
- Solubility : Soluble in organic solvents like ethanol and chloroform; insoluble in water
The biological activity of DBDA-HCl primarily involves its role as an enzyme inhibitor . Notably, it has been identified as a potent inhibitor of cytochrome P450 2C9, an enzyme crucial for drug metabolism. The inhibition of this enzyme can significantly affect the pharmacokinetics of co-administered drugs, making DBDA-HCl relevant in pharmacological studies.
Key Mechanisms:
- Enzyme Interaction : The amino groups in DBDA-HCl can form hydrogen bonds with active sites of enzymes, leading to modulation or inhibition of enzymatic activity.
- Halogen Bonding : The presence of bromine atoms allows for halogen bonding, potentially stabilizing interactions with molecular targets.
Antimicrobial Properties
Research indicates that DBDA-HCl exhibits antimicrobial properties. Although limited studies are available, preliminary investigations suggest its potential efficacy against various pathogens. Further research is necessary to confirm these findings and explore its applications in antimicrobial therapy.
Cytotoxicity and Anticancer Potential
Some studies have explored the cytotoxic effects of DBDA-HCl on cancer cell lines. While specific case studies are sparse, the compound's structural similarities to known anticancer agents suggest potential therapeutic applications. Its mechanism may involve interference with cellular processes critical for cancer cell survival.
In Vitro Studies
A study focusing on the inhibitory effects of DBDA-HCl on cytochrome P450 enzymes highlighted its potential implications for drug-drug interactions. The findings suggested that co-administration with other pharmaceuticals metabolized by this enzyme could lead to altered therapeutic outcomes.
| Study | Findings |
|---|---|
| Identified as a potent inhibitor of cytochrome P450 2C9 | |
| Exhibits antimicrobial properties; further research needed |
Properties
CAS No. |
85005-68-1 |
|---|---|
Molecular Formula |
C6H8Br2Cl2N2 |
Molecular Weight |
338.85 g/mol |
IUPAC Name |
3,5-dibromobenzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H6Br2N2.2ClH/c7-3-1-4(8)6(10)5(9)2-3;;/h1-2H,9-10H2;2*1H |
InChI Key |
XCKKOBMMDBZIKZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1N)N)Br)Br.Cl |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Br)Br.Cl.Cl |
Related CAS |
1575-38-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















